Benzyl-PEG4-Boc is classified under PEG derivatives, which are widely used in pharmaceuticals and biochemistry due to their biocompatibility and ability to modify the properties of biomolecules. The compound is commercially available from various suppliers, including BOC Sciences, where it is cataloged with specific molecular characteristics and applications .
The synthesis of Benzyl-PEG4-Boc typically involves several key steps:
This method allows for the efficient synthesis of Benzyl-PEG4-Boc while maintaining the integrity of the functional groups involved .
The molecular formula for Benzyl-PEG4-Boc is , with a molecular weight of approximately 312.36 g/mol. The structure consists of a PEG chain linked to a benzyl group and terminated with a Boc group.
Key Structural Features:
The canonical SMILES representation of Benzyl-PEG4-Boc is C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O
, which illustrates its complex structure .
Benzyl-PEG4-Boc participates in several chemical reactions due to its functional groups:
These reactions are critical for constructing complex biomolecular architectures such as antibody-drug conjugates and peptide conjugates .
The mechanism by which Benzyl-PEG4-Boc functions primarily involves its role in bioconjugation:
This process enhances the pharmacokinetic properties of drugs by improving solubility and reducing immunogenicity .
Benzyl-PEG4-Boc exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | 454.3 ± 40.0 °C |
Density | 1.1 ± 0.1 g/cm³ |
Solubility | Soluble in DMSO |
Appearance | Pale yellow oily matter |
Purity | ≥95% |
These properties indicate that Benzyl-PEG4-Boc is stable under normal laboratory conditions, making it suitable for various applications in chemical synthesis .
Benzyl-PEG4-Boc finds extensive applications in several scientific fields:
These applications highlight the versatility of Benzyl-PEG4-Boc in advancing biomedical research and pharmaceutical development .
Benzyl-PEG4-Boc (tert-butyl (2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)carbamate) serves as a critical linker in proteolysis-targeting chimeras (PROTACs), enabling precise spatial arrangement of E3 ligase binders and target protein ligands. Its synthesis leverages Fmoc-based solid-phase peptide synthesis (SPPS), where the Boc group ensures amine protection during iterative coupling cycles. The tetraethylene glycol (PEG4) spacer provides hydrophilicity and steric flexibility, reducing aggregation and improving solubility of hydrophobic payloads [2] [6].
Key synthetic steps include:
Table 1: Coupling Reagents for Benzyl-PEG4-Boc in SPPS
Reagent | Solvent | Coupling Efficiency (%) | Reaction Time (min) |
---|---|---|---|
HATU | DMF | 98 | 30 |
DIC/HOBt | DMF | 92 | 45 |
PyBOP | DMF | 95 | 40 |
This methodology enables scalable production of PROTACs like those targeting BRD4 or estrogen receptors, where Benzyl-PEG4-Boc optimizes proteasomal degradation kinetics [6].
Selective removal of the benzyl group in Benzyl-PEG4-Boc is essential for generating terminal alcohols for bioconjugation. Conventional hydrogenolysis (Pd/C, H₂) faces challenges in peptide contexts due to catalyst poisoning and collateral reduction of sensitive functional groups. Micellar catalysis offers a solution by leveraging amphiphilic surfactants to create nanoreactors that enhance reaction selectivity and rates [7] [10].
Innovations include:
Table 2: Hydrogenolysis Methods for Benzyl-PEG4-Boc
Catalyst System | Conditions | Yield (%) | Boc Stability |
---|---|---|---|
Pd/C, H₂ (traditional) | EtOAc, 25°C, 24h | 85 | Partial cleavage |
TPGS-750-M/Pd | H₂O, 25°C, 4h | 99 | Stable |
Pd/SiO₂ | Solvent-free, 50°C, 2h | 93 | Stable |
Orthogonal protection is pivotal for synthesizing complex biomolecules. Benzyl-PEG4-Boc exemplifies this through its dual functionality: the acid-labile Boc group (cleaved by TFA) and the benzyl group (removed via hydrogenolysis or oxidation), allowing sequential deprotection without cross-reactivity [1] [5] [6].
Applications include:
Boc stability profiles further enhance orthogonality:
The PEG4 spacer in Benzyl-PEG4-Boc profoundly influences drug delivery efficiency. Systematic studies reveal that spacer length modulates hydrophilicity, binding kinetics, and proteolytic cleavage:
Table 3: Impact of PEG Length on Biological Efficacy
PEG Length | Cell Type | Uptake Efficiency (%) | Tumor/Kidney Ratio |
---|---|---|---|
PEG2 | DC2.4 (immortalized) | 85 | 5.2 |
PEG4 | DC2.4 | 95 | 7.8 |
PEG6 | BMDCs (primary) | 78 | 9.7 |
PEG12 | cDC1 (primary) | 62 | 6.5 |
Optimal spacer selection thus depends on the target cell type: PEG4 suffices for in vitro systems, while longer spacers (PEG5–6) are critical for in vivo applications involving primary cells [3] [9].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: